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Application Notes

The successful isolation of high-quality single cells is a critical first step for single-cell
sequencing workflows. For organisms with cell walls, such as plants and fungi, enzymatic
digestion is required to release individual protoplasts. Driselase, a complex mixture of
enzymes including cellulases, hemicellulases, and pectinases, has proven to be a highly
effective reagent for this purpose. Its broad substrate specificity makes it suitable for digesting
the complex cell walls of various plant and fungal species, enabling the generation of viable
single-cell suspensions for downstream applications like single-cell RNA sequencing (SCRNA-

seq).

The efficiency of Driselase treatment is influenced by several factors, including enzyme
concentration, incubation time, and the specific organism and tissue type. Optimization of these
parameters is crucial to maximize protoplast yield and viability while preserving RNA integrity.
Over-digestion can lead to cell lysis and RNA degradation, whereas under-digestion results in
low cell recovery. This document provides a summary of established protocols and quantitative
data to guide researchers in the application of Driselase for single-cell sequencing sample
preparation.

Key Considerations for Using Driselase:
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e Enzyme Purity and Lot-to-Lot Variability: Commercial preparations of Driselase can vary in
their enzymatic activity. It is recommended to test each new lot to determine the optimal
concentration and incubation time.

o Osmotic Stabilizer: The digestion buffer must contain an osmotic stabilizer, such as mannitol
or sorbitol, to prevent protoplasts from lysing due to osmotic shock.

o Temperature: Digestion is typically carried out at room temperature or slightly elevated
temperatures (e.g., 28-30°C), depending on the organism.

o Gentle Handling: Protoplasts are fragile and should be handled with care. Use wide-bore
pipette tips and minimize centrifugation speeds to avoid mechanical damage.

* RNA Integrity: While specific data on RNA integrity (RIN values) following Driselase
treatment is limited in publicly available literature, it is a critical parameter for scRNA-seq.
Generally, a RIN value > 7 is recommended for reliable sequencing results. Researchers
should perform quality control checks on RNA extracted from a representative sample of
protoplasts before proceeding with library preparation. Enzymatic digestion, in general, can
impact RNA quality, and it is crucial to minimize incubation times to mitigate this effect.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of Driselase
and other enzyme cocktails for protoplast isolation.
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Comparative Analysis of Enzyme Cocktails:
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Experimental Protocols

Protocol 1: Protoplast Isolation from Moss
(Physcomitrella patens) for scRNA-seq

Adapted from the 10x Genomics Demonstrated Protocol: "Moss Protoplast Suspension for
Single Cell RNA Sequencing"

Materials:

Physcomitrella patens tissue

» Driselase (Sigma-Aldrich, D9515)

¢ Mannitol

o Sterile water

e 50 ml centrifuge tubes

o Cell scraper

e Orbital shaker

e 40 um cell strainer
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e Hemocytometer

e Microscope

Solutions:

e Wash Solution: 8% (w/v) Mannitol in sterile water.

 Dissociation Solution: 2% (w/v) Driselase in Wash Solution. Prepare fresh.
Procedure:

o Gently scrape the moss tissue from the culture plate and transfer it to a 50 ml centrifuge
tube.

e Add 10 ml of Wash Solution, gently invert the tube 5 times to wash the tissue, and then
carefully pour off the Wash Solution.

e Add 10 ml of freshly prepared Dissociation Solution to the moss tissue.

» Incubate on an orbital shaker at a gentle speed (e.g., setting 3) at room temperature for 1
hour.

o Filter the suspension through a 40 um cell strainer into a fresh 50 ml centrifuge tube.

o Centrifuge the filtered suspension at 300 x g for 5 minutes.

» Carefully remove the supernatant, leaving a small amount to cover the protoplast pellet.
o Gently resuspend the pellet in 10 ml of Wash Solution.

o Centrifuge at 300 x g for 5 minutes.

» Repeat the wash step (steps 8-9) one more time.

* Resuspend the final protoplast pellet in an appropriate volume of Wash Solution for cell
counting.
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o Determine the protoplast concentration and viability using a hemocytometer and a viability
stain (e.g., Trypan Blue). An expected viability of ~90% should be achieved.[1]

o Adjust the protoplast concentration as required for your single-cell sequencing platform.

o Keep the protoplasts on ice and proceed immediately to the single-cell library preparation
protocol.

Protocol 2: Protoplast Isolation from an Arctic-Derived
Fungus (Eutypella sp.)

Adapted from Wang et al., 2022, "Optimization of Protoplast Preparation and Establishment of
Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp."

Materials:

o Eutypella sp. mycelium
e Driselase

¢ Lysing Enzymes from Trichoderma harzianum
e Sodium Chloride (NaCl)
 Sterile water

» Flasks for incubation

¢ Shaking incubator

e Miracloth or similar filter
o Centrifuge

e Hemocytometer

e Microscope

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37540365/
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Solutions:

e Osmotic Stabilizer: 0.75 M NacCl in sterile water.

e Enzyme Solution: 20 g/L Driselase and 20 g/L Lysing Enzyme in 0.75 M NaCl.
Procedure:

« Inoculate the fungal mycelium in a suitable liquid medium and culture until a sufficient
amount of fresh, tender mycelium is obtained.

e Harvest the mycelium by filtration.

e Resuspend the mycelium in the freshly prepared Enzyme Solution.
 Incubate at 28°C for 6 hours with gentle shaking.

« Filter the suspension through Miracloth to remove undigested mycelial debris.

o Collect the filtrate containing the protoplasts and centrifuge at a low speed (e.g., 500-800 x
g) for 10 minutes.

o Discard the supernatant and gently wash the protoplast pellet twice with the 0.75 M NaCl
solution.

» Resuspend the final pellet in the osmotic stabilizer.

o Determine the protoplast yield and viability. This protocol has been shown to yield up to 6.15
x 106 cells/ml.

e Proceed with the single-cell sequencing workflow.

Visualizations
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General Workflow for Single-Cell Sample Preparation using Driselase

Key Reagents

. . : Osmotic Stabilizer Buffer
Start: Plant/Fungal Tissue (Drlselase) ( (e.g., Mannitol) ) (e.g., MES)

Tissue Preparation
(e.g., chopping, slicing)

'

Enzymatic Digestion
(Driselase Cocktail)

Filtration
(e.g., 40-100 pm strainer)

Washing & Centrifugation
(Removal of enzymes and debris)

Quality Control
(Viability & Counting)

'

Single-Cell Library Preparation
(e.g., 10x Genomics)
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Caption: General experimental workflow for protoplast isolation using Driselase for single-cell
sequencing.
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Caption: Conceptual diagram of the effects of Driselase treatment on plant/fungal cells.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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